molecular formula C10H19NO4 B8770245 Boc-5-amino valeric acid

Boc-5-amino valeric acid

Cat. No. B8770245
M. Wt: 217.26 g/mol
InChI Key: YBNDTDQOMDENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030731

Procedure details

5-Amino pentanoic acid (0.585 g, 5 m mol) was stirred for two days in dimethylformamide (5 ml) containing tetramethylguanidine (1.14 g, 10 m mol) and tert.butoxycarbonylazide (1.1 g, 7.5 m mol). The solution was evaporated and the residue partitioned between ethyl acetate (20 ml) and 10% citric acid solution (20 ml). The organic layer was washed with 10% citric acid (2×15 ml), water (3×15 ml) and brine (1×15 ml). Each aqueous wash was back extracted with ethyl acetate (20 ml). The combined organic layers were dried over anhydrous magnesium sulphate and evaporated to give an oil which slowly crystallised. Recrystallisation from diisopropyl ether/petrol gave 0.745 g (70% yield), mp. 47.5°-48.5° C., Rf silica gel 0.40 (benzene:dioxan:acetic acid 95:75:4).
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].CN(C)C(=N)N(C)C.[C:17]([O:21][C:22](N=[N+]=[N-])=[O:23])([CH3:20])([CH3:19])[CH3:18]>CN(C)C=O>[C:17]([O:21][C:22]([CH:5]([CH2:4][CH2:3][CH2:2][NH2:1])[C:6]([OH:8])=[O:7])=[O:23])([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
0.585 g
Type
reactant
Smiles
NCCCCC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
CN(C(N(C)C)=N)C
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (20 ml) and 10% citric acid solution (20 ml)
WASH
Type
WASH
Details
The organic layer was washed with 10% citric acid (2×15 ml), water (3×15 ml) and brine (1×15 ml)
WASH
Type
WASH
Details
Each aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was back extracted with ethyl acetate (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallised
CUSTOM
Type
CUSTOM
Details
Recrystallisation from diisopropyl ether/petrol
CUSTOM
Type
CUSTOM
Details
gave 0.745 g (70% yield), mp. 47.5°-48.5° C., Rf silica gel 0.40 (benzene:dioxan:acetic acid 95:75:4)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)C(C(=O)O)CCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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